1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]- is a compound belonging to the triazole family, which is known for its diverse biological activities
Preparation Methods
The synthesis of 1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]- typically involves a modular approach that allows for the evaluation of structure-activity relationships and lead optimization . One common synthetic route involves the reaction of 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide with 2,4-dichlorobenzyl chloride under specific conditions to yield the desired compound . Industrial production methods may involve high-throughput screening and optimization of reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]- has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial agent, particularly in inhibiting bacterial DNA damage response mechanisms.
Agriculture: The compound’s antimicrobial properties make it a candidate for use in agricultural settings to protect crops from bacterial infections.
Materials Science: The compound’s unique chemical structure allows for its incorporation into various materials, potentially enhancing their properties.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]- involves the inhibition of key bacterial proteins involved in the DNA damage response, such as LexA and RecA . By inhibiting these proteins, the compound disrupts the bacterial SOS response, making bacteria more susceptible to antibiotics and reducing the likelihood of resistance development .
Comparison with Similar Compounds
1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]- can be compared to other triazole derivatives, such as:
1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-(phenylmethyl)-: This compound has a similar structure but lacks the dichlorophenyl group, which may affect its biological activity and specificity.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound has different substitution patterns and applications, particularly in the field of energetic materials.
Properties
CAS No. |
132269-39-7 |
---|---|
Molecular Formula |
C10H9Cl2N5O |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
5-amino-1-[(2,4-dichlorophenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C10H9Cl2N5O/c11-6-2-1-5(7(12)3-6)4-17-9(13)8(10(14)18)15-16-17/h1-3H,4,13H2,(H2,14,18) |
InChI Key |
NZTFFEWGDOWPKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C(=C(N=N2)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.